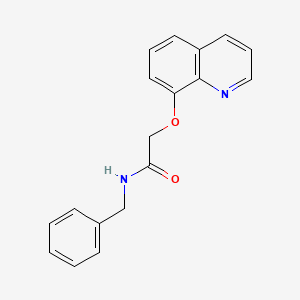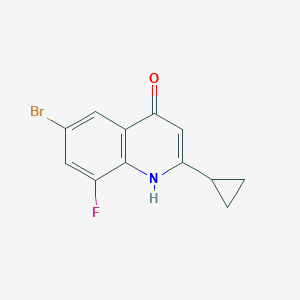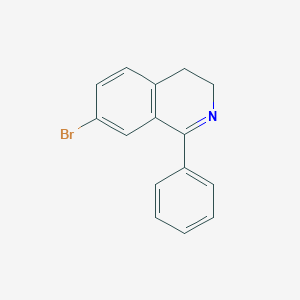![molecular formula C13H7ClN2O2S B11839847 5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole](/img/structure/B11839847.png)
5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a benzothiazole ring substituted with a chlorine atom at the 5-position and a nitrophenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Reduction: 5-Chloro-2-(3-aminophenyl)benzo[d]thiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
5-Chloro-2-arylbenzo[d]thiazoles: Similar in structure but with different substituents at the 2-position.
Uniqueness
5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole is unique due to the presence of both a chlorine atom and a nitrophenyl group, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile scaffold for the development of new compounds with improved efficacy and selectivity .
Properties
Molecular Formula |
C13H7ClN2O2S |
|---|---|
Molecular Weight |
290.73 g/mol |
IUPAC Name |
5-chloro-2-(3-nitrophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H7ClN2O2S/c14-9-4-5-12-11(7-9)15-13(19-12)8-2-1-3-10(6-8)16(17)18/h1-7H |
InChI Key |
OSFIQYPJIDVQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)

![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol](/img/structure/B11839800.png)
![(S)-1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11839801.png)
![N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B11839802.png)


![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)



